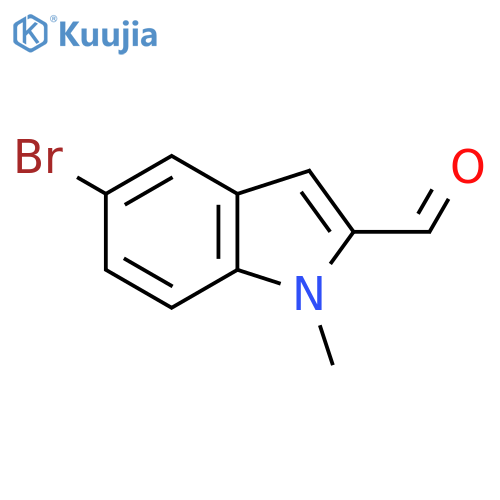

Cas no 1287693-76-8 (5-Bromo-1-methyl-1H-indole-2-carbaldehyde)

5-Bromo-1-methyl-1H-indole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1-methyl-1H-indole-2-carbaldehyde

- FCH2341336

- T5572

- 5-Bromo-1-methyl-1H-indole-2-carbaldehyde

-

- インチ: 1S/C10H8BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3

- InChIKey: NHZWGLLVVJGZMJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C=O)N2C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 209

- トポロジー分子極性表面積: 22

5-Bromo-1-methyl-1H-indole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM256359-1g |

5-Bromo-1-methyl-1H-indole-2-carbaldehyde |

1287693-76-8 | 95%+ | 1g |

$400 | 2024-08-02 | |

| Chemenu | CM256359-1g |

5-Bromo-1-methyl-1H-indole-2-carbaldehyde |

1287693-76-8 | 95%+ | 1g |

$378 | 2021-08-04 |

5-Bromo-1-methyl-1H-indole-2-carbaldehyde 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

9. Book reviews

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

5-Bromo-1-methyl-1H-indole-2-carbaldehydeに関する追加情報

5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS No. 1287693-76-8): An Overview of Its Synthesis, Applications, and Recent Research Advances

5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS No. 1287693-76-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and as a building block for more complex molecules. This article provides a comprehensive overview of the synthesis, applications, and recent research advancements related to 5-Bromo-1-methyl-1H-indole-2-carbaldehyde.

Synthesis of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde

The synthesis of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde involves several well-established methodologies that have been refined over the years. One of the most common approaches is the condensation of 5-bromoindole with formaldehyde in the presence of a suitable acid catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, followed by a rearrangement to form the desired aldehyde. Recent studies have also explored alternative synthetic routes, such as the use of transition metal-catalyzed cross-coupling reactions, which offer improved yields and reduced side products.

A notable example of an advanced synthetic method is the Pd-catalyzed coupling of 5-bromoindole with methyl iodide, followed by oxidation to form the aldehyde. This method has been reported to yield high purity 5-Bromo-1-methyl-1H-indole-2-carbaldehyde with excellent efficiency and selectivity. The use of green chemistry principles in these syntheses has also been emphasized to minimize environmental impact and improve sustainability.

Applications in Medicinal Chemistry

5-Bromo-1-methyl-1H-indole-2-carbaldehyde has shown promising potential in medicinal chemistry due to its structural similarity to various bioactive compounds. One of its key applications is as a precursor for the synthesis of indole-based drugs, which are known for their diverse biological activities. For instance, indoles are widely used in the development of anti-inflammatory, anti-cancer, and neuroprotective agents.

Recent research has focused on the use of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde in the synthesis of novel indole derivatives with enhanced pharmacological properties. A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of indole derivatives from 5-Bromo-1-methyl-1H-indole-2-carbaldehyde, which exhibited potent anti-cancer activity against various human cancer cell lines. The researchers attributed this activity to the ability of these derivatives to inhibit key signaling pathways involved in cancer progression.

Biochemical and Pharmacological Properties

The biochemical and pharmacological properties of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde have been extensively investigated to understand its potential therapeutic applications. Studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and signaling molecules. For example, it has been reported to inhibit certain kinases involved in cell proliferation and survival pathways.

A recent study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde with specific G-protein coupled receptors (GPCRs). The results indicated that this compound can modulate receptor activity, leading to potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

Recent Research Advances

The field of research surrounding 5-Bromo-1-methyl-1H-indole-2-carbaldehyde is rapidly evolving, with new findings continuously expanding our understanding of its properties and potential applications. One area of significant interest is the use of this compound as a scaffold for developing multi-target directed ligands (MTDLs). MTDLs are designed to simultaneously target multiple biological pathways, offering a more holistic approach to treating complex diseases.

A recent study published in Chemical Communications reported the design and synthesis of a series of MTDLs based on the core structure of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde. These compounds were found to exhibit dual inhibition against both kinases and GPCRs, demonstrating their potential as multi-target therapeutics for cancer and neurodegenerative diseases.

Safety Considerations and Future Prospects

In addition to its promising therapeutic applications, it is essential to consider the safety profile of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully evaluate its safety in humans.

The future prospects for 5-Bromo-1-methyl-1H-indole-2-carbaldehyde are bright, with ongoing research aimed at optimizing its chemical structure for improved potency and selectivity. The development of more efficient synthetic methods and the exploration of novel biological targets will likely lead to new therapeutic opportunities for this versatile compound.

1287693-76-8 (5-Bromo-1-methyl-1H-indole-2-carbaldehyde) 関連製品

- 286430-34-0(4-(chloromethyl)phenyl propanoate)

- 2228201-75-8(1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid)

- 2222463-76-3(Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-)

- 97105-01-6(POLY(GLU, ALA, TYR) SODIUM SALT)

- 1806800-39-4(5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)

- 496875-47-9(5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester)

- 1708288-91-8([4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol)

- 2229086-89-7(3-(4-ethynylphenyl)oxolane-2,5-dione)

- 2229596-58-9(5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 324008-94-8(1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine)